molecular formula C12H15N5O4 B11451896 N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11451896
M. Wt: 293.28 g/mol
InChI Key: UYBKZHFPKCDHGW-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or other suitable precursors.

    Coupling of the Rings: The isoxazole and pyrazole rings are then coupled through a butanamide linker, often using amide bond formation reactions such as the use of carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole and pyrazole rings.

    Reduction: Reduction reactions could target the nitro group on the pyrazole ring, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or neutral) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.

    N-(5-methylisoxazol-3-yl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both isoxazole and nitro-substituted pyrazole rings in N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C12H15N5O4/c1-8-6-11(17(19)20)14-16(8)5-3-4-12(18)13-10-7-9(2)21-15-10/h6-7H,3-5H2,1-2H3,(H,13,15,18)

InChI Key

UYBKZHFPKCDHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=NOC(=C2)C)[N+](=O)[O-]

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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